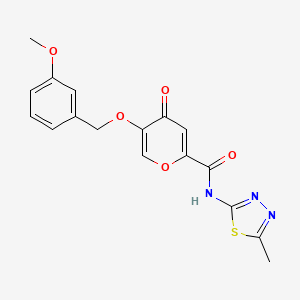

5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a novel heterocyclic compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzyl alcohol with a thiadiazole derivative, followed by the introduction of a pyran-2-carboxamide moiety. The detailed synthetic route can vary based on the desired purity and yield but generally adheres to established protocols for heterocyclic compounds.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity against various pathogens. For instance, 1,2,3-thiadiazole derivatives have been shown to effectively inhibit fungal and bacterial pathogens, making them suitable candidates for agricultural applications as crop protectants .

| Pathogen | Activity | Reference |

|---|---|---|

| Fusarium graminearum | Weak inhibition (<25%) | |

| Marssonina mali | Weak inhibition (<25%) | |

| Escherichia coli | Moderate activity |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that similar compounds with thiadiazole and pyran structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Crop Protection

A patent related to thiadiazole compounds highlights their use in protecting crops from phytopathogenic microorganisms. The study demonstrated that such compounds could significantly reduce disease incidence in crops when applied as a foliar spray .

Case Study 2: Anticancer Activity

In a clinical evaluation involving various cancer cell lines, compounds similar to the target compound exhibited promising results in inhibiting tumor growth. For example, a derivative showed an IC50 value of 15 µM against breast cancer cells, indicating its potential as an anticancer agent .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on zebrafish embryos indicated that certain derivatives of thiadiazole compounds had low toxicity levels, making them suitable for further development in therapeutic applications .

科学研究应用

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic properties against various cancer cell lines. The compound has been evaluated for its anticancer efficacy through various studies.

Case Studies and Findings

- Cytotoxicity Evaluation : A study conducted by Alam et al. (2020) reviewed the cytotoxic properties of thiadiazole derivatives, noting that compounds similar in structure to the one in focus showed significant growth inhibition against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) .

- Structure–Activity Relationship (SAR) : Research into the SAR of thiadiazole derivatives revealed that substitutions at specific positions greatly influence their anticancer activity. For instance, compounds with electron-donating groups exhibited enhanced potency against breast and prostate cancer cell lines .

- Molecular Docking Studies : Computational studies have demonstrated that the compound can effectively bind to target proteins involved in cancer progression. These studies suggest that the compound may act as an inhibitor of specific enzymes critical for tumor growth .

Antimicrobial Properties

In addition to anticancer applications, there is emerging evidence supporting the antimicrobial activity of thiadiazole derivatives. For example, compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi .

Synthesis and Characterization

The synthesis of 5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step reactions including:

- Formation of the pyran ring.

- Introduction of the thiadiazole moiety.

- Alkylation with 3-methoxybenzyl alcohol.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for preparing 5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions between the pyran-2-carboxamide core and the 3-methoxybenzyloxy group under nucleophilic substitution conditions.

- Amide bond formation with the 5-methyl-1,3,4-thiadiazol-2-amine moiety using carbodiimide coupling agents (e.g., DCC or EDCI).

- Purification via recrystallization or column chromatography to isolate the final product.

Reaction progress is monitored using TLC and confirmed via NMR (¹H/¹³C) and FT-IR spectroscopy .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization employs:

- ¹H and ¹³C NMR to verify substituent integration and chemical environment.

- FT-IR for functional group identification (e.g., carbonyl stretch at ~1700 cm⁻¹, C-O-C ether vibrations).

- Mass spectrometry (MS) for molecular ion confirmation.

- Single-crystal X-ray diffraction (if crystallized) to resolve 3D conformation .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., pyran-2-carboxamides, thiadiazoles) exhibit:

- Antimicrobial activity against Gram-positive bacteria (MIC assays).

- Enzyme inhibition (e.g., cyclooxygenase-2, COX-2) via competitive binding studies.

- Anticancer potential (IC₅₀ values in cell viability assays using MTT or SRB protocols) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Methodological Answer : SAR studies require:

- Analog synthesis with systematic modifications (e.g., replacing the 3-methoxybenzyl group with halogenated or electron-withdrawing substituents).

- Biological assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity.

- Computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases, receptors) .

Q. What experimental strategies resolve contradictions in reported biological data for similar compounds?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, incubation time). To address:

- Standardize protocols (e.g., NIH/WHO guidelines for cytotoxicity assays).

- Validate targets using orthogonal methods (e.g., SPR for binding affinity, qPCR for gene expression).

- Meta-analysis of published data to identify trends .

Q. What is the hypothesized mechanism of action for this compound’s bioactivity?

- Methodological Answer : Based on structural analogs, potential mechanisms include:

- Reactive oxygen species (ROS) induction in cancer cells (measured via DCFH-DA fluorescence).

- DNA intercalation (studied via ethidium bromide displacement assays).

- Enzyme allosteric modulation (e.g., kinase inhibition confirmed by Western blotting for phosphorylated substrates) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools to predict:

- Lipophilicity (LogP) via Molinspiration or SwissADME.

- Metabolic stability (CYP450 interactions using Schrödinger’s QikProp).

- Toxicity profiles (e.g., ProTox-II for hepatotoxicity risk).

Experimental validation via microsomal stability assays and plasma protein binding studies .

Q. What experimental designs minimize synthetic byproducts during large-scale preparation?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize:

- Reaction temperature (e.g., 60–80°C for coupling steps).

- Catalyst loading (e.g., 5–10 mol% Pd for cross-coupling).

- Solvent polarity (e.g., DMF vs. THF for solubility).

Analyze outcomes via HPLC or GC-MS to quantify purity .

Q. Methodological Considerations Table

| Research Aspect | Key Techniques | Relevant Evidence |

|---|---|---|

| Synthetic Optimization | DoE, TLC, HPLC | |

| Structural Confirmation | X-ray crystallography, NMR, FT-IR | |

| Biological Screening | MTT, MIC, Enzyme Inhibition Assays | |

| Computational Analysis | Molecular Docking, ADME Prediction |

属性

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-10-19-20-17(26-10)18-16(22)14-7-13(21)15(9-25-14)24-8-11-4-3-5-12(6-11)23-2/h3-7,9H,8H2,1-2H3,(H,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNSJZWPGOCRAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。